molecular formula C20H16ClNO3 B11950726 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide CAS No. 853348-24-0

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide

Cat. No.: B11950726
CAS No.: 853348-24-0
M. Wt: 353.8 g/mol
InChI Key: RMSPRIPAOAKJDM-ACCUITESSA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Bromophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide
  • 3-(5-(2-Fluorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide
  • 3-(5-(2-Methylphenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

CAS No.

853348-24-0

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H16ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-13H,1H3,(H,22,23)/b13-11+

InChI Key

RMSPRIPAOAKJDM-ACCUITESSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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